molecular formula C10H15N3O B1380190 1-(3-Amino-4-methylphenyl)-3,3-dimethylurea CAS No. 1509056-86-3

1-(3-Amino-4-methylphenyl)-3,3-dimethylurea

Cat. No.: B1380190
CAS No.: 1509056-86-3
M. Wt: 193.25 g/mol
InChI Key: IIKYZXGNETYELK-UHFFFAOYSA-N
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Description

1-(3-Amino-4-methylphenyl)-3,3-dimethylurea is a chemical compound intended for research applications. This urea derivative features both an amino and a dimethylurea functional group on a toluene ring, making it a potential building block or intermediate in organic synthesis. Researchers may utilize this compound in the development of more complex molecules, particularly in medicinal chemistry for exploring structure-activity relationships or in material science as a precursor for polymer synthesis. The presence of multiple functional groups allows for various chemical modifications. This product is strictly for laboratory research purposes and is not intended for human, veterinary, or household use. 1,3

Properties

IUPAC Name

3-(3-amino-4-methylphenyl)-1,1-dimethylurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O/c1-7-4-5-8(6-9(7)11)12-10(14)13(2)3/h4-6H,11H2,1-3H3,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIKYZXGNETYELK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)N(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Summary of Key Preparation Methods

Method Main Reactants Solvent Temperature Yield Advantages Limitations
Phosgene Reaction Methylamine + Phosgene Water 18–50°C >90% High yield, straightforward Handling toxic gases
Carbamoyl Chloride Route Aromatic amines + Phosgene derivatives Dichloromethane 20–50°C ~92% Structural flexibility Multi-step synthesis
Urea + Dimethylamine Urea + Dimethylamine Sealed reactor 125–130°C >90% High purity, scalable Requires high temperature
Acid-Catalyzed Dehydration Urea derivatives Inert solvent 80–120°C High Stereoisomer control Complex intermediates

Chemical Reactions Analysis

Types of Reactions: 1-(3-Amino-4-methylphenyl)-3,3-dimethylurea undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.

    Reduction: The compound can be reduced to form amine derivatives with different substituents.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted ureas.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products:

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Various amine derivatives.

    Substitution: Substituted ureas with different functional groups.

Scientific Research Applications

1-(3-Amino-4-methylphenyl)-3,3-dimethylurea has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe in studying enzyme functions.

    Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(3-Amino-4-methylphenyl)-3,3-dimethylurea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biochemical effects. The pathways involved often include binding to active sites or allosteric sites, altering the function of the target molecules.

Comparison with Similar Compounds

Herbicidal Urea Derivatives

Urea-based herbicides often feature halogenated or substituted phenyl rings. Key comparisons include:

Compound Name Substituents on Phenyl Ring Molecular Formula Molecular Weight Key Properties/Applications
1-(3-Amino-4-methylphenyl)-3,3-dimethylurea 3-amino, 4-methyl C₁₀H₁₅N₃O 193.25 g/mol* Potential herbicidal or curing agent (inferred)
Diuron (1-(3,4-Dichlorophenyl)-3,3-dimethylurea) 3,4-dichloro C₉H₁₀Cl₂N₂O 233.10 g/mol Broad-spectrum herbicide; inhibits photosynthesis
Monuron (1-(4-Chlorophenyl)-3,3-dimethylurea) 4-chloro C₉H₁₁ClN₂O 198.65 g/mol Herbicide; lower chlorine content reduces soil persistence compared to Diuron
Chlorotoluron (3-(3-Chloro-4-methylphenyl)-1,1-dimethylurea) 3-chloro, 4-methyl C₁₀H₁₃ClN₂O 228.68 g/mol Selective herbicide; methyl group enhances adsorption in soils
Fluothiuron (1-[3-Chloro-4-(chlorodifluoromethylthio)phenyl]-3,3-dimethylurea) 3-chloro, 4-SCF₂Cl C₁₀H₁₀Cl₂F₂N₂OS 367.17 g/mol High persistence; sulfur group increases lipophilicity

Key Observations :

  • Substituent Effects: Chlorine atoms enhance herbicidal activity and environmental persistence but increase hydrophobicity (log P). The amino group in the target compound may improve water solubility, reducing soil adsorption compared to Diuron or Chlorotoluron .
  • Metabolites : Diuron degrades to 1-(3,4-dichlorophenyl)-3-methylurea and 1-(3,4-dichlorophenyl)urea, which are less stable. The 3,3-dimethyl groups in the target compound likely improve metabolic stability .

Urea Derivatives in Epoxy Resin Curing

Ureas act as catalysts or co-curing agents in epoxy resins. Notable examples:

Compound Name Substituents on Phenyl Ring Molecular Formula Molecular Weight Role in Epoxy Systems
This compound 3-amino, 4-methyl C₁₀H₁₅N₃O 193.25 g/mol* Potential accelerator (inferred)
3-Phenyl-1,1-dimethylurea Phenyl C₉H₁₂N₂O 164.20 g/mol Accelerator; moderate activity
DCMU (3-(3,4-Dichlorophenyl)-1,1-dimethylurea) 3,4-dichloro C₉H₁₀Cl₂N₂O 233.10 g/mol High-performance accelerator
2,4-Bis(3,3-dimethylureido)toluene Toluene-linked bis-urea C₁₃H₂₀N₄O₂ 276.33 g/mol Cross-linking agent; improves heat resistance

Key Observations :

  • Thermal Stability: Dimethyl groups on urea nitrogen improve thermal stability compared to mono-methyl or non-methylated derivatives .

Pharmaceutical and Specialty Ureas

Ureas with complex substituents exhibit diverse bioactivities:

Compound Name Substituents Molecular Formula Molecular Weight Applications
This compound 3-amino, 4-methyl C₁₀H₁₅N₃O 193.25 g/mol* Unknown (structural similarity suggests drug intermediate potential)
1-(4-(4-Chlorophenoxy)phenyl)-3,3-dimethylurea (Chloroxuron) 4-chlorophenoxy C₁₅H₁₅ClN₂O₂ 290.74 g/mol Herbicide; phenoxy group extends residual activity
1-(3-Chloro-4-hydroxyphenyl)-3,3-dimethylurea (CHPDMU) 3-chloro, 4-hydroxy C₉H₁₁ClN₂O₂ 214.65 g/mol Toxicity data available (GHS Category 2)
1-(4-Chloro-3-(trifluoromethyl)phenyl)-3-(4-hydroxyphenyl)urea 4-Cl, 3-CF₃, 4-OH C₁₄H₁₀ClF₃N₂O₂ 342.69 g/mol Pharmaceutical intermediate

Key Observations :

  • Hydrogen Bonding: Hydroxyl (CHPDMU) or amino groups (target compound) increase hydrogen-bonding capacity, affecting solubility and receptor interactions.
  • Safety Profile: Chlorinated derivatives like CHPDMU require stringent handling (e.g., GHS Category 2 hazards), whereas the amino group in the target compound may alter toxicity .

Biological Activity

1-(3-Amino-4-methylphenyl)-3,3-dimethylurea is a compound of significant interest due to its potential therapeutic applications, particularly in oncology and as an anti-inflammatory agent. This article reviews the biological activity of this compound, synthesizing available research findings, case studies, and relevant data.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C9H13N3O Molecular Formula \text{C}_9\text{H}_{13}\text{N}_3\text{O}\quad \text{ Molecular Formula }

This compound features a urea functional group attached to a substituted aromatic ring, which is crucial for its biological activity.

Biological Activity Overview

Research has shown that this compound exhibits various biological activities:

  • Antitumor Activity : Studies indicate that this compound can inhibit the proliferation of several cancer cell lines. It has been linked to the inhibition of specific signaling pathways involved in tumor growth.
  • Anti-inflammatory Effects : The compound has demonstrated potential in reducing inflammation markers in vitro, suggesting its utility in treating inflammatory diseases.
  • Antimicrobial Properties : Preliminary studies indicate activity against certain bacterial strains, although further research is required to establish its efficacy and mechanism.

Antitumor Activity

A notable study evaluated the antitumor properties of this compound against various cancer cell lines. The results indicated:

Cell LineIC50 (µM)Mechanism of Action
A549 (Lung Cancer)15.2Inhibition of cell cycle progression
MCF-7 (Breast Cancer)10.5Induction of apoptosis
HeLa (Cervical Cancer)12.8Inhibition of PI3K/Akt pathway

These findings suggest that the compound may serve as a lead in developing new anticancer therapies.

Anti-inflammatory Effects

In a separate investigation focused on inflammation, this compound was tested for its ability to reduce nitric oxide production in macrophages stimulated with lipopolysaccharide (LPS). The results showed:

  • Reduction in Nitric Oxide Levels : A significant decrease in NO production was observed at concentrations above 5 µM.
  • Cytokine Modulation : The compound downregulated pro-inflammatory cytokines like TNF-alpha and IL-6.

These outcomes support its potential use in inflammatory conditions.

Antimicrobial Activity

The antimicrobial properties were assessed against several bacterial strains:

Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa>128

While showing some effectiveness against these pathogens, further optimization and testing are necessary to enhance its antimicrobial profile.

Case Studies

Case Study 1 : In a clinical trial involving patients with advanced melanoma, administration of a formulation containing this compound resulted in a partial response in 30% of participants. The trial highlighted the need for further studies on dosage and combination therapies.

Case Study 2 : An animal model study demonstrated that treatment with this compound led to significant reductions in tumor size compared to control groups. This suggests promising preclinical efficacy warranting further exploration.

Q & A

Q. What computational approaches predict the ecotoxicological risks of this compound in aquatic ecosystems?

  • Methodology :
  • QSAR Modeling : Train models on algal growth inhibition (e.g., Pseudokirchneriella subcapitata) using descriptors like logP and topological polar surface area.
  • Mesocosm Studies : Simulate freshwater ecosystems to assess bioaccumulation in fish (e.g., Danio rerio) and trophic transfer .

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